molecular formula C20H16N6O3 B2481278 3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 1251562-54-5

3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one

Cat. No.: B2481278
CAS No.: 1251562-54-5
M. Wt: 388.387
InChI Key: KKVCYUQAEYNJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, designed as a potential kinase inhibitor. Its structure incorporates a quinazolin-4(3H)-one scaffold, a privileged pharmacophore known for its ability to compete with ATP for binding in the catalytic cleft of various protein kinases [a href='https://pubmed.ncbi.nlm.nih.gov/25543980/']. This core is strategically functionalized with a 1,2,4-oxadiazole-containing azetidine moiety, which is intended to enhance selectivity and binding affinity towards specific kinase targets. Researchers are actively investigating this compound for its utility in probing intracellular signaling pathways, such as those driven by the Epidermal Growth Factor Receptor (EGFR) family, to understand mechanisms of carcinogenesis and resistance to existing therapies [a href='https://www.ncbi.nlm.nih.gov/books/NBK549919/']. The primary research value of this compound lies in its application as a chemical tool for target validation, dose-response studies, and the development of novel therapeutic strategies for kinase-driven pathologies, particularly in cancer. Its mechanism of action is hypothesized to involve the potent and selective inhibition of key oncogenic kinases, leading to the disruption of downstream pro-survival and proliferative signals, and ultimately inducing apoptosis in malignant cells [a href='https://www.nature.com/articles/s41392-021-00743-9'].

Properties

IUPAC Name

3-[2-oxo-2-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3/c27-17(11-26-12-22-15-6-2-1-5-14(15)20(26)28)25-9-13(10-25)19-23-18(24-29-19)16-7-3-4-8-21-16/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVCYUQAEYNJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One approach for synthesizing 3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one involves the formation of each heterocyclic ring separately followed by strategic coupling and cyclization steps.

  • Synthesis of 3-(3-(pyridin-2-yl)-1,2,4-oxadiazole): : This intermediate can be synthesized by reacting 2-pyridinecarboxylic acid hydrazide with cyanogen bromide under basic conditions.

  • Formation of azetidine ring: : The next step involves the formation of the azetidine ring, which can be achieved through a nucleophilic substitution reaction involving a halogenated ethyl derivative.

  • Coupling to form the final compound: : The previously synthesized intermediates are coupled via a series of amide bond formations and cyclization reactions under controlled temperatures and using appropriate catalysts.

Industrial Production Methods

In industrial settings, the synthesis of such complex molecules is usually carried out in batch reactors with precise control over reaction conditions to maximize yield and purity. Key considerations include temperature control, solvent selection, and the use of high-efficiency catalytic systems to facilitate the various coupling and cyclization steps.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including but not limited to:

  • Oxidation: : Conversion of the heterocyclic nitrogen atoms to their respective oxides.

  • Reduction: : Selective hydrogenation of double bonds within the heterocyclic rings.

  • Substitution: : Electrophilic or nucleophilic substitutions primarily on the pyridine and oxadiazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, acyl halides.

Major Products Formed

  • Oxidation: : Formation of oxides of nitrogen-containing heterocycles.

  • Reduction: : Saturated heterocycles with hydrogenated double bonds.

  • Substitution: : Various substituted derivatives depending on the electrophile or nucleophile used.

Scientific Research Applications

The compound's unique structure enables it to play a significant role in various fields:

  • Chemistry: : Used as a building block for the synthesis of more complex organic molecules.

  • Biology: : Studied for its interactions with biological macromolecules, potential enzyme inhibitors.

  • Medicine: : Investigated for its therapeutic potential in treating diseases due to its bioactive properties.

  • Industry: : Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action primarily involves interactions with molecular targets such as enzymes, receptors, and DNA. The heterocyclic rings enable strong binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved often depend on the biological context and the exact molecular target.

Comparison with Similar Compounds

Quinazolinone vs. Quinoxaline Derivatives

For example, 3-[2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one () exhibits antibacterial activity attributed to its quinoxaline core and oxazolidinone substituent. The quinazolinone in the target compound may offer superior π-π stacking interactions with biological targets due to its electron-deficient aromatic system .

Pyrido-Pyrimidinone Analogues

Compounds like 3-ethyl-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one () replace quinazolinone with a pyrido-pyrimidinone core. The thiazolidinone and piperazine substituents in these analogues improve solubility but may reduce metabolic stability compared to the target compound’s oxadiazole-azetidine moiety .

Substituent Analysis

Azetidine-Oxadiazole-Pyridine vs. Ethyl-Oxazolidinone

In contrast, the ethyl-oxazolidinone substituent in ’s quinoxaline derivative provides hydrogen-bonding sites but may increase conformational flexibility, reducing target specificity .

Thiazolidinone and Piperazine Substituents

Thiazolidinone-containing compounds (e.g., –6) often exhibit broad pharmacological activities, including antimicrobial and anti-inflammatory effects. However, the thiazolidinone’s sulfur atom may pose metabolic liabilities (e.g., oxidation) compared to the target’s oxygen-rich oxadiazole .

Structural and Functional Data Tables

Table 1: Key Structural Features of Compared Compounds

Compound Core Structure Substituents Reported Activities
Target Compound Quinazolinone Azetidine-oxadiazole-pyridine Presumed kinase inhibition
Quinoxaline derivative () Quinoxaline Ethyl-oxazolidinone Antibacterial
Pyrido-pyrimidinone () Pyrido-pyrimidinone Piperazine-thiazolidinone Not specified

Table 2: Spectroscopic and Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 2.1 8 4
Quinoxaline derivative () 1.8 6 5
Thiazolidinone analogue () 1.5 7 7

Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Flexibility : The azetidine’s small ring size reduces conformational flexibility, which may enhance binding entropy compared to larger rings (e.g., piperazine in ) .
  • Oxadiazole vs. Thiazolidinone: Oxadiazoles are less prone to metabolic degradation than thiazolidinones, which may oxidize at the sulfur atom, suggesting the target compound could have superior pharmacokinetics .
  • Tools for SAR Exploration : Tools like SimilarityLab () enable rapid identification of analogues with commercial availability or recorded activities, aiding in target prediction for the compound .

Biological Activity

The compound 3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core linked to a pyridine and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C17H16N4O3C_{17}H_{16}N_{4}O_{3}, and its structural components suggest potential interactions with various biological targets.

Research indicates that compounds similar to 3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Many derivatives of quinazolinones have shown to inhibit enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. For instance, studies have indicated that modifications in the oxadiazole structure can enhance HDAC inhibitory activity significantly .
  • Induction of Apoptosis : Compounds with similar scaffolds have been reported to induce apoptosis in cancer cell lines by activating pathways involving p53 and caspase cascades. This suggests that the compound may also promote programmed cell death in malignant cells .
  • Antimicrobial Activity : The presence of a pyridine ring often correlates with antimicrobial properties. Some studies have highlighted the efficacy of pyridine-containing compounds against Gram-positive bacteria .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
HDAC InhibitionIC50 values ranging from 8.2 nM to 12.1 nM
Apoptotic InductionIncreased p53 expression and caspase cleavage
AntimicrobialEffective against Gram-positive bacteria

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of oxadiazole derivatives, it was found that certain modifications led to enhanced cytotoxicity against MCF-7 breast cancer cells. The compound under investigation demonstrated an ability to increase apoptotic markers significantly compared to controls .

Case Study 2: Antimicrobial Efficacy

A recent study synthesized several pyridine-based compounds and evaluated their antimicrobial activity against various bacterial strains. One derivative exhibited significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL, indicating potential as a lead compound for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.